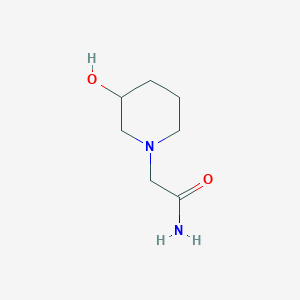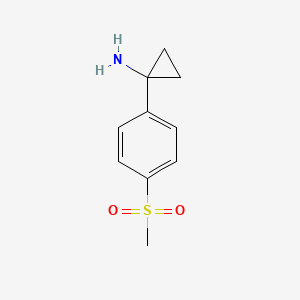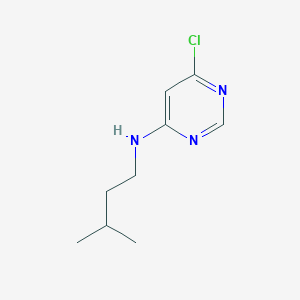
6-(2-Ethylpiperidin-1-yl)pyridazin-3-amin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridazine derivatives like 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine involves several methods. One such method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis
Pyridazine derivatives, including 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine, can undergo various chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . These 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .Wissenschaftliche Forschungsanwendungen
Pharmakologische Aktivitäten
Pyridazin- und Pyridazinon-Derivate, wie z. B. „6-(2-Ethylpiperidin-1-yl)pyridazin-3-amin“, haben ein breites Spektrum an pharmakologischen Aktivitäten gezeigt. Dazu gehören antimikrobielle, antidepressive, antihypertensive, krebshemmende, antithrombotische, antiulzeröse, herbizide, antifeedante und verschiedene andere erwartete biologische Aktivitäten .
Arzneimittelforschung
Der Pyridazinring ist mit einzigartigen physikalisch-chemischen Eigenschaften ausgestattet, die durch schwache Basizität, ein hohes Dipolmoment, das π-π-Stapelwechselwirkungen unterstützt, und eine robuste, duale Wasserstoffbrückenbindungskapazität gekennzeichnet sind, die für Arzneimittel-Ziel-Wechselwirkungen von Bedeutung sein kann . Diese Eigenschaften tragen zu einzigartigen Anwendungen in der molekularen Erkennung bei, während die inhärente Polarität, die geringen inhibitorischen Wirkungen auf Cytochrom P450 und das Potenzial, die Wechselwirkung eines Moleküls mit dem kardialen hERG-Kaliumkanal zu reduzieren, zusätzlichen Wert in der Arzneimittelforschung und -entwicklung bieten .
Antidepressive Anwendungen
Pyridazin-basierte Systeme wurden bei der Entwicklung von Antidepressiva eingesetzt. Beispielsweise wurde der Monoaminoxidase (MAO)-Hemmer Minaprin, der einen Pyridazinring enthält, in Frankreich als atypisches Antidepressivum zugelassen .
Antithrombotische Anwendungen
Einige 6-Aryl-3(2H)-pyridazinon-Derivate, die an Position 5 substituiert sind, wurden synthetisiert, und ihr Wirkmechanismus beruht auf ihrer Fähigkeit, den Kalziumioneneinstrom zu hemmen, der für die Aktivierung der Thrombozytenaggregation erforderlich ist .
Herbizide Anwendungen
Pyridazin-basierte Systeme haben auch Anwendungen bei der Entwicklung von Herbiziden gefunden. Beispielsweise enthalten die Herbizide Pyridaben und Norflurazon einen Pyridazinring .
Krebshemmende Anwendungen
Pyridazin-Derivate haben sich bei der Entwicklung von Krebsmedikamenten als vielversprechend erwiesen. Die inhärenten Eigenschaften des Pyridazinrings können vorteilhaft sein, wenn sie mit Bedacht eingesetzt werden, was ihn zu einem überzeugenden Argument für eine breitere Anwendung als privilegiertes Strukturelement in der Wirkstoffentwicklung macht .
Wirkmechanismus
Target of Action
Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets
Mode of Action
The mode of action of pyridazinone derivatives can vary depending on the specific compound and its targets. Some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives can affect various biochemical pathways depending on their specific targets. For example, they can impact pathways related to platelet aggregation, inflammation, and cancer .
Pharmacokinetics
The pharmacokinetic properties of pyridazinone derivatives can vary widely depending on their specific chemical structure .
Result of Action
Pyridazinone derivatives can have a wide range of effects, including anti-inflammatory, antiplatelet, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyridazinone derivatives .
Biochemische Analyse
Biochemical Properties
6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways. Additionally, 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth. The compound also affects cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine can inhibit the activity of certain kinases, which play a critical role in signal transduction pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Eigenschaften
IUPAC Name |
6-(2-ethylpiperidin-1-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-9-5-3-4-8-15(9)11-7-6-10(12)13-14-11/h6-7,9H,2-5,8H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACTVKYIAMRHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine](/img/structure/B1488315.png)








![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488329.png)

